molecular formula C22H24BrN3O4 B13392184 1-[6-Bromo-2-(3,4-dimethoxy-phenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid

1-[6-Bromo-2-(3,4-dimethoxy-phenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid

Cat. No.: B13392184
M. Wt: 474.3 g/mol
InChI Key: XGGIAOGGQMLLSY-UHFFFAOYSA-N
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Description

1-[6-Bromo-2-(3,4-dimethoxy-phenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid is a complex organic compound featuring a unique structure that includes an imidazo[1,2-a]pyridine core, a brominated phenyl group, and a piperidine carboxylic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-Bromo-2-(3,4-dimethoxy-phenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid typically involves multi-step organic reactionsCommon reagents used in these reactions include brominating agents, such as N-bromosuccinimide (NBS), and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[6-Bromo-2-(3,4-dimethoxy-phenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[6-Bromo-2-(3,4-dimethoxy-phenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[6-Bromo-2-(3,4-dimethoxy-phenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[6-Chloro-2-(3,4-dimethoxy-phenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid
  • 1-[6-Fluoro-2-(3,4-dimethoxy-phenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid

Uniqueness

1-[6-Bromo-2-(3,4-dimethoxy-phenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro and fluoro analogs .

Properties

Molecular Formula

C22H24BrN3O4

Molecular Weight

474.3 g/mol

IUPAC Name

1-[[6-bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C22H24BrN3O4/c1-29-18-5-3-15(11-19(18)30-2)21-17(26-12-16(23)4-6-20(26)24-21)13-25-9-7-14(8-10-25)22(27)28/h3-6,11-12,14H,7-10,13H2,1-2H3,(H,27,28)

InChI Key

XGGIAOGGQMLLSY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N3C=C(C=CC3=N2)Br)CN4CCC(CC4)C(=O)O)OC

Origin of Product

United States

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